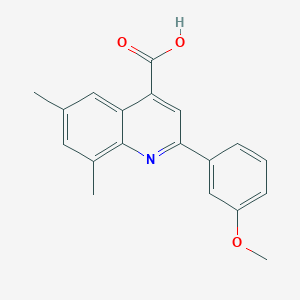

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methoxyphenylacetic acid is a compound that has a similar structure to the one you mentioned . It has a molar mass of 166.18 g/mol and its Hill Formula is C₉H₁₀O₃ .

Synthesis Analysis

The synthesis of compounds with similar structures often involves condensation reactions . For example, a compound with a 2-methoxyphenol moiety core structure was synthesized using 1 H NMR, 13 C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including 1 H NMR and 13 C NMR . The structure of Methoxyphenylacetic acid, for example, has been represented as CH3OC6H4CH2CO2H .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with free radicals . Antioxidants, for example, can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the melting point of Methoxyphenylacetic acid is 70 °C .Scientific Research Applications

Synthesis and Chemical Properties

2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid and its derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds. For example, 3-Methoxyphenylacetic acid, a related compound, is used as a starting material for synthesizing a wide range of 1,2,3,4-tetrahydroisoquinoline compounds, highlighting the utility of methoxyphenyl-substituted quinolines in organic synthesis (Choudhury & Row, 2002). Additionally, derivatives of 2-phenylquinoline, such as 2-(4-fluorophenyl)quinoline-4-carboxylic acid and 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, have been synthesized and studied for their fluorescent behavior and antibacterial activities (Lei et al., 2014).

Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence in a wide pH range of aqueous media, making it a valuable fluorophore for biomedical analysis. Its stability and strong fluorescence across different pH levels make it an excellent candidate for fluorescent labeling in the analysis of carboxylic acids (Hirano et al., 2004).

Photolabile Protecting Groups

Brominated hydroxyquinoline has been introduced as a photolabile protecting group for carboxylic acids, offering greater efficiency and sensitivity to multiphoton-induced photolysis compared to existing groups. This innovation enhances the utility of quinoline derivatives in developing light-sensitive protective groups for use in biological research (Fedoryak & Dore, 2002).

Pharmaceutical Research

Research into quinoline and quinoline-2-carboxylic acid derivatives has yielded potent 5HT1B antagonists. By facilitating late-stage diversification, these studies have opened new avenues for developing treatments targeting serotonin receptors, which play a crucial role in various neurological and psychiatric conditions (Horchler et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECQATGGKKNUFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2608026.png)

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea](/img/structure/B2608027.png)

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2608028.png)

![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)

![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/no-structure.png)

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)

![Methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2608046.png)